ALDH3A1 Enzyme Inhibition: A Direct Head-to-Head Comparison with a Structural Analog
In a direct comparative assay of human ALDH3A1-mediated benzaldehyde oxidation, 2-Hydroxy-3,6-dimethoxybenzaldehyde demonstrated an IC50 of 2.10 µM. Under identical experimental conditions, a structurally related analog from the same patent family (BDBM50447069) exhibited a more potent IC50 of 1.00 µM [1]. This 2.1-fold difference in potency highlights that small structural variations among dimethoxybenzaldehydes lead to quantifiably different target engagement.
| Evidence Dimension | Inhibitory potency against human ALDH3A1 enzyme |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | Structural analog (BDBM50447069): IC50 = 1.00 µM (1.00E+3 nM) |
| Quantified Difference | Target compound is 2.1-fold less potent than the comparator |
| Conditions | Spectrophotometric analysis; 1 min preincubation followed by substrate addition |
Why This Matters
This quantitative difference is critical for researchers requiring a specific level of ALDH3A1 inhibition, as potency can vary significantly even among closely related benzaldehyde derivatives.
- [1] BindingDB Entry BDBM50447072. CHEMBL1890994::US9328112, A24. IC50: 2.10E+3 nM. View Source
